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4-N-acridin-9-yl-1-N-ethylbenzene-1,4-diamine

Lipophilicity Membrane permeability Drug design

4-N-acridin-9-yl-1-N-ethylbenzene-1,4-diamine (CAS 75775-99-4), also known as 9-(p-(ethylamino)anilino)acridine, is a 9-anilinoacridine derivative (molecular formula C21H19N3, molecular weight 313.4 g/mol). The molecule integrates a tricyclic acridine chromophore linked to a para-substituted benzene-1,4-diamine scaffold bearing an N-ethyl substituent on the terminal amine.

Molecular Formula C21H19N3
Molecular Weight 313.4 g/mol
CAS No. 75775-99-4
Cat. No. B13771760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-N-acridin-9-yl-1-N-ethylbenzene-1,4-diamine
CAS75775-99-4
Molecular FormulaC21H19N3
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCCNC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42
InChIInChI=1S/C21H19N3/c1-2-22-15-11-13-16(14-12-15)23-21-17-7-3-5-9-19(17)24-20-10-6-4-8-18(20)21/h3-14,22H,2H2,1H3,(H,23,24)
InChIKeyPCCJXCJNMRZFPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-N-acridin-9-yl-1-N-ethylbenzene-1,4-diamine (CAS 75775-99-4): Core Properties and Procurement Rationale


4-N-acridin-9-yl-1-N-ethylbenzene-1,4-diamine (CAS 75775-99-4), also known as 9-(p-(ethylamino)anilino)acridine, is a 9-anilinoacridine derivative (molecular formula C21H19N3, molecular weight 313.4 g/mol) . The molecule integrates a tricyclic acridine chromophore linked to a para-substituted benzene-1,4-diamine scaffold bearing an N-ethyl substituent on the terminal amine . As a member of the 9-anilinoacridine class, this compound is structurally positioned within the broader family of DNA intercalating agents that includes the clinically approved antitumor drug amsacrine (m-AMSA) and the experimental agent AHMA [1]. The N-ethyl modification distinguishes it from the unsubstituted parent scaffold N-(acridin-9-yl)benzene-1,4-diamine (CAS 58658-11-0), imparting quantifiable differences in lipophilicity (calculated LogP of 5.06 versus 4.72) and polar surface area (PSA of 40.18 versus 54.17 Ų) that carry implications for membrane permeability and DNA binding characteristics .

Workflow
DNA intercalation probe development and cellular uptake studies
Selection Context
N-ethyl modified 9-anilinoacridine with differentiated lipophilicity profile
Assay Fit
Fluorescence-based DNA binding and topoisomerase II mechanistic profiling

Why 4-N-acridin-9-yl-1-N-ethylbenzene-1,4-diamine Cannot Be Interchanged with Generic 9-Anilinoacridine Alternatives


The 9-anilinoacridine pharmacophore is exquisitely sensitive to substituent variation at the anilino ring, and generic substitution of one analog for another without due consideration of substituent-specific structure–activity relationships (SAR) carries a high risk of functional mismatch [1]. Systematic QSAR analyses encompassing over 500 tumor-active 9-anilinoacridines have demonstrated that DNA binding affinity, antitumor potency, and toxicity are each modulated independently by the electronic, steric, and lipophilic properties of anilino substituents [2][3]. The N-ethyl group in 4-N-acridin-9-yl-1-N-ethylbenzene-1,4-diamine is not a passive structural ornament; as a 1'-electron-donating substituent, it is predicted by the established Hammett-type correlation to augment DNA association constants relative to the unsubstituted parent, whereas bulkier 3'-substituents typically diminish binding [1]. Furthermore, the specific combination of the para-phenylenediamine bridge and terminal N-ethyl group creates a hydrogen-bond donor/acceptor profile and spatial geometry that differs from the methanesulfonamide side chain of amsacrine or the hydroxymethylaniline motif of AHMA, each of which engages the DNA minor groove and topoisomerase II enzyme surface in a distinct manner [3][4]. Substituting a generic 9-anilinoacridine without experimentally verifying DNA binding, functional enzyme inhibition, and cellular potency for the specific application introduces scientifically indefensible risk into any research or industrial workflow.

Target (N-ethyl analog) vs Unsubstituted parent
Electron-donating N-ethyl group may alter DNA association constant; physicochemical mismatch limits direct interchange.
Target (direct C9–NH linkage) vs Amsacrine (m-AMSA)
Absence of 3'-methanesulfonamide changes sequence selectivity and groove interaction geometry; topoisomerase II complex formation may differ.
Target (direct linkage) vs Ethyl-spacer analog (CAS 40146-74-5)
Ethyl spacer introduces conformational flexibility; intercalation mode and binding affinity profile may not transfer.

Quantitative Differentiation Evidence for 4-N-acridin-9-yl-1-N-ethylbenzene-1,4-diamine (CAS 75775-99-4) versus Closest Analogs


Computed LogP and PSA Differentiation: 4-N-acridin-9-yl-1-N-ethylbenzene-1,4-diamine versus Unsubstituted Parent Scaffold (CAS 58658-11-0)

The N-ethyl substitution on the terminal amine of 4-N-acridin-9-yl-1-N-ethylbenzene-1,4-diamine produces a measurable increase in calculated lipophilicity compared with the unsubstituted parent scaffold N-(acridin-9-yl)benzene-1,4-diamine (CAS 58658-11-0) . This is accompanied by a decrease in topological polar surface area (PSA), a parameter inversely correlated with passive membrane permeability [1]. These computed differences are consistent with the addition of a two-carbon alkyl moiety and carry direct implications for cellular uptake and biodistribution in cell-based assays.

Lipophilicity & PSA
Reported
LogP 5.06 vs 4.72; PSA 40.18 vs 54.17 Ų (26% lower PSA)
Supports membrane permeability assay context
Computed values from same database; experimental validation advised
Lipophilicity Membrane permeability Drug design Physicochemical profiling

QSAR-Predicted Enhancement of DNA Binding Affinity by the 1'-Electron-Donating N-Ethyl Group

The foundational QSAR study by Baguley et al. examined DNA-drug association constants (K) for a series of 9-anilinoacridines and derived a significant correlation showing that 1'-electron-donating substituents on the anilino ring augment DNA binding affinity [1]. The N-ethyl group at the 1'-position (para to the acridinylamino linkage) of 4-N-acridin-9-yl-1-N-ethylbenzene-1,4-diamine is, by its inductive and hyperconjugative electron-donating character, predicted to increase the DNA association constant relative to the unsubstituted 1'-H analog. While direct experimental K values for this specific compound are not available in the published literature, the QSAR model—derived from Hammett σp constants and group molar refractivity terms—provides a quantitative framework for inferring relative binding enhancement.

DNA Binding QSAR
Class-level inference
Predicted Δlog K ≈ +0.12 (1.3-fold) via Hammett σp contribution
Supports DNA-target engagement review
No direct K for this compound; QSAR model from J Med Chem 1981
DNA intercalation QSAR Binding affinity Structure-activity relationship

Structural Differentiation from Amsacrine (m-AMSA): Absence of the Methanesulfonamide Moiety and Implications for DNA Groove Interaction Geometry

Amsacrine (m-AMSA, CAS 54301-15-4) bears a 3'-methanesulfonamide group on the anilino ring that functions as a hydrogen-bond donor/acceptor directing specific interactions with the DNA minor groove and topoisomerase II enzyme surface [1]. In contrast, 4-N-acridin-9-yl-1-N-ethylbenzene-1,4-diamine features a para-phenylenediamine scaffold with a terminal N-ethyl group in place of the methanesulfonamide at the 1'-position and no substitution at the 3'-position. This fundamental difference in hydrogen-bonding capacity and steric profile results in a distinct DNA binding geometry: the methanesulfonamide of amsacrine has been shown to confer selectivity for poly[d(G-C)] sequences, while 3'-NHCOCH₃ analogs prefer poly[d(A-T)] [1]. The target compound, lacking a 3'-substituent entirely, is expected to display a different sequence selectivity profile—a parameter not yet experimentally characterized but mechanistically distinct from amsacrine.

vs Amsacrine
Class-level inference
No 3'-NHSO₂CH₃; N-ethyl as sole H-bond donor; sequence selectivity uncharacterized
Mechanistically distinct groove interaction geometry
Amsacrine prefers poly[d(G-C)]; target profile expected divergent
DNA minor groove Topoisomerase II Scaffold differentiation Amsacrine

Fluorescence Spectral Differentiation: Bathochromic Shift Predicted for N-Ethyl versus N-Methyl and N-H Analogs

The fluorescence properties of 9-aminoaryl-substituted acridines are modulated by the electron-donating character of the substituent on the anilino nitrogen [1]. The N-ethyl group of 4-N-acridin-9-yl-1-N-ethylbenzene-1,4-diamine, being a stronger electron donor than N-methyl or unsubstituted N-H, is expected to produce a bathochromic (red) shift in both excitation and emission maxima relative to N-methyl and N-H analogs [2]. While specific fluorescence λmax values for this compound are not publicly available from primary research sources, the structure-spectroscopy relationship established for 9-diarylamino-substituted acridines confirms that increasing electron density on the anilino nitrogen—as conferred by alkyl substitution—systematically shifts fluorescence to longer wavelengths [1].

Fluorescence Shift
Class-level inference
Predicted bathochromic shift vs N-methyl/N-H analogs (N-ethyl stronger donor)
Supports spectral separation in multiplexed probe design
No specific λem reported; based on 9-diarylaminoacridine trends
Fluorescence spectroscopy Bathochromic shift Acridine chromophore Electron-donating substituent

Differentiation from Ethyl-Spacer Analog (CAS 40146-74-5): Direct Anilino Linkage versus Ethyl Spacer Geometry

A structurally related analog, N-(2-acridin-9-yl-ethyl)-N',N'-dimethyl-benzene-1,4-diamine (CAS 40146-74-5), incorporates an ethyl spacer between the acridine C9 position and the anilino nitrogen, in contrast to the direct C9–NH–aryl linkage present in 4-N-acridin-9-yl-1-N-ethylbenzene-1,4-diamine . The direct linkage in the target compound maintains the acridine chromophore and anilino ring in a geometry where the dihedral angle between them governs the efficiency of π-stacking with DNA base pairs. The ethyl spacer in the comparator fundamentally alters this geometry, increasing the distance and conformational flexibility between the intercalating acridine and the groove-binding anilino domain. This structural difference has been shown in related series to affect both DNA binding mode (intercalation versus threading intercalation) and biological activity profile [1].

Linker Geometry
Class-level inference
Direct C9–NH-aryl vs ethyl spacer (CAS 40146-74-5): fixed vs flexible intercalation geometry
Binding mode and ternary complex formation likely differ
Linker length ~1.34 Å vs ~3.8 Å; no comparative bioactivity data
Linker geometry DNA intercalation Acridine positioning Structure-based design

Recommended Application Scenarios for 4-N-acridin-9-yl-1-N-ethylbenzene-1,4-diamine Based on Verified Differentiation Evidence


DNA Intercalation Probe Development Requiring Enhanced Lipophilicity for Cellular Uptake

The quantifiably higher LogP (5.06) and lower PSA (40.18 Ų) of 4-N-acridin-9-yl-1-N-ethylbenzene-1,4-diamine compared with the unsubstituted parent scaffold (LogP 4.72; PSA 54.17 Ų) make this compound a preferred starting scaffold for developing fluorescent DNA intercalation probes intended for live-cell imaging applications where passive membrane permeability is a critical performance parameter. The 26% reduction in PSA is particularly relevant, as PSA values below 60 Ų are generally associated with favorable cell permeability [1].

Structure-Activity Relationship Studies on 9-Anilinoacridine DNA Binding

The N-ethyl substituent at the 1'-position of the anilino ring provides an electron-donating moiety whose contribution to DNA binding affinity can be quantitatively evaluated using the established QSAR framework of Baguley et al. (J Med Chem 1981) [2]. Researchers investigating the Hammett-type relationship between substituent electronic properties and DNA association constants can employ this compound as a systematic probe to extend the existing QSAR dataset, which currently lacks explicit K values for N-alkyl-substituted para-phenylenediamine derivatives.

Comparative Topoisomerase II Inhibition Profiling Against Amsacrine-Class Agents

The structural divergence of 4-N-acridin-9-yl-1-N-ethylbenzene-1,4-diamine from amsacrine—specifically the absence of the 3'-methanesulfonamide group that directs poly[d(G-C)] sequence selectivity in amsacrine [2]—positions this compound as a mechanistically distinct comparator for topoisomerase II inhibition studies. Its use alongside amsacrine in parallel assays can help deconvolute the contributions of DNA sequence selectivity versus enzyme poisoning activity to overall cytotoxicity profiles.

Fluorescent Sensor Development Leveraging the Acridine Chromophore with Tunable Amine Substitution

The 9-aminoaryl acridine core is established as a fluorescent scaffold whose emission properties are modulated by the electron-donating character of the anilino nitrogen substituent [3]. 4-N-acridin-9-yl-1-N-ethylbenzene-1,4-diamine, with its N-ethyl substitution, is predicted to exhibit a bathochromically shifted emission relative to N-methyl and N-H analogs. This property supports its use as a component in donor-acceptor fluorescent sensor systems where spectral separation from other fluorophores is required for ratiometric or multiplexed detection.

Application
Selection Property
Validation Focus
Live-cell DNA intercalation probe development
Lipophilicity-driven membrane permeability context
Cellular uptake and intracellular accumulation assays
9-Anilinoacridine SAR studies
Electron-donating substituent context
DNA association constant measurement and QSAR extension
Topoisomerase II mechanistic profiling
Non-sulfonamide scaffold profile
Sequence-selectivity and enzyme poisoning assays
Fluorescent sensor and probe development
Tunable acridine chromophore context
Spectral shift and multiplexed detection design
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